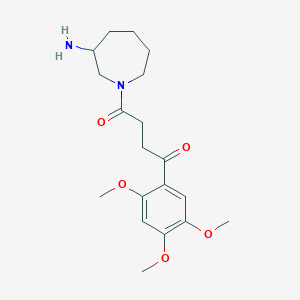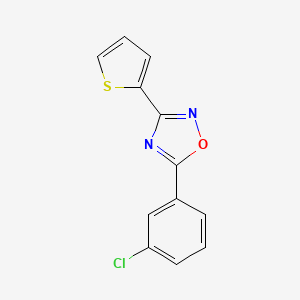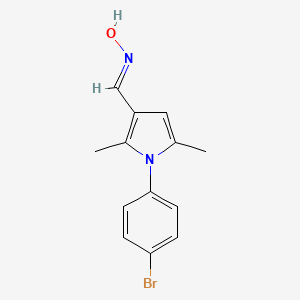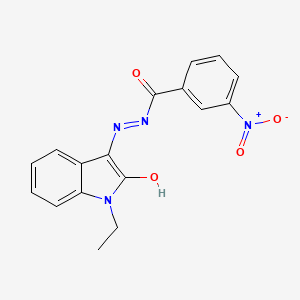
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CP-122,288, is a chemical compound that belongs to the piperazine family. It is a potent and selective antagonist of the dopamine D3 receptor and has been studied extensively for its potential use in treating drug addiction and other psychiatric disorders.
作用机制
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine is a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system, which is involved in reward, motivation, and addiction. By blocking the D3 receptor, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine reduces the rewarding effects of drugs of abuse and decreases the motivation to seek them out. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and relapse, decrease locomotor activity, and reduce the rewarding effects of drugs of abuse. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems. These effects are thought to be responsible for its potential therapeutic benefits in treating drug addiction and other psychiatric disorders.
实验室实验的优点和局限性
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in drug addiction and other psychiatric disorders. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied in animal models and has demonstrated efficacy in reducing drug-seeking behavior and relapse. However, there are also limitations to using 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, its selectivity for the D3 receptor may limit its usefulness in studying other neurotransmitter systems.
未来方向
There are several future directions for research on 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of more potent and selective D3 receptor antagonists. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine for treating drug addiction and other psychiatric disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine in humans. These studies will be critical in determining whether 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has the potential to become a valuable treatment option for drug addiction and other psychiatric disorders.
Conclusion
In conclusion, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine is a potent and selective antagonist of the dopamine D3 receptor that has been extensively studied for its potential use in treating drug addiction and other psychiatric disorders. Its synthesis method is reliable and efficient, and it has several advantages for lab experiments. 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has several biochemical and physiological effects that are thought to be responsible for its potential therapeutic benefits. Future research on 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine will be critical in determining its potential as a treatment option for drug addiction and other psychiatric disorders.
合成方法
The synthesis of 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 1-(4-chlorobenzyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been described in several research papers and is considered a reliable and efficient approach for producing 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine.
科学研究应用
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential use in treating drug addiction, particularly cocaine addiction. It has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been investigated for its potential use in treating other psychiatric disorders such as schizophrenia and depression. Several preclinical studies have demonstrated its efficacy in reducing symptoms of these disorders.
属性
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-3-14(4-6-16)13-20-8-10-21(11-9-20)17(22)15-2-1-7-19-12-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSYTKIDBKNMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)

![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)
![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)



![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)